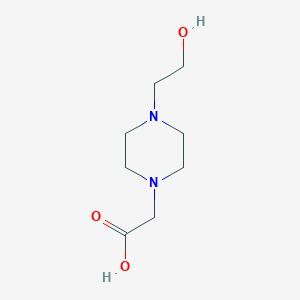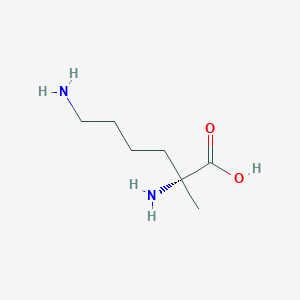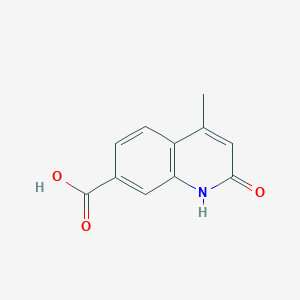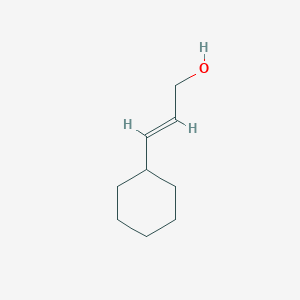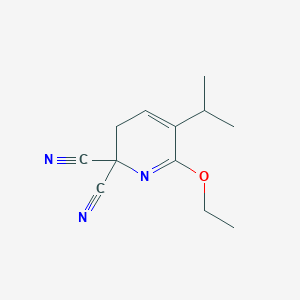![molecular formula C11H12N2S B055048 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine CAS No. 122914-50-5](/img/structure/B55048.png)
5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine, also known as TQ, is a heterocyclic compound with potential therapeutic applications. TQ is a derivative of thienoquinoline and has shown promising results in various scientific studies.
作用机制
The mechanism of action of 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine has been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer. 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine has been found to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
实验室实验的优点和局限性
One of the advantages of 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine is its potential therapeutic applications in various fields, including cancer and neurodegenerative diseases. 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine has also been found to have low toxicity and high bioavailability. However, one of the limitations of 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine, including the investigation of its potential therapeutic applications in various diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, the development of novel formulations and delivery systems can improve its bioavailability and pharmacokinetics. Additionally, the investigation of the mechanism of action of 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine can provide insights into its potential therapeutic applications.
合成方法
The synthesis of 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine involves several steps, including the condensation of 2-aminothiophenol with 2-chloroacetamide, followed by cyclization and reduction. The final product is obtained after purification and characterization.
科学研究应用
5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine has been extensively studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine has shown cytotoxic effects against cancer cells and has been found to induce apoptosis in cancer cells. Moreover, 5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine has been shown to have neuroprotective effects and has been found to reduce inflammation in various animal models.
属性
CAS 编号 |
122914-50-5 |
|---|---|
分子式 |
C11H12N2S |
分子量 |
204.29 g/mol |
IUPAC 名称 |
5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-amine |
InChI |
InChI=1S/C11H12N2S/c12-10-7-3-1-2-4-9(7)13-11-8(10)5-6-14-11/h5-6H,1-4H2,(H2,12,13) |
InChI 键 |
PMWMMNQYOBSEDT-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C3C=CSC3=N2)N |
规范 SMILES |
C1CCC2=C(C1)C(=C3C=CSC3=N2)N |
同义词 |
5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-amine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



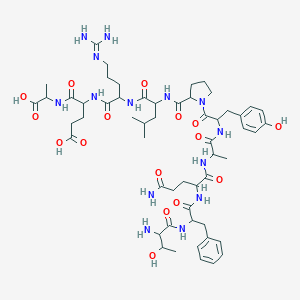

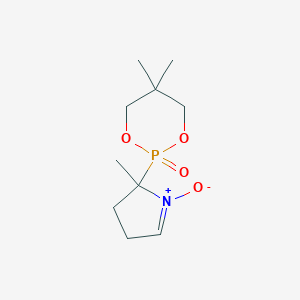
![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B54974.png)
